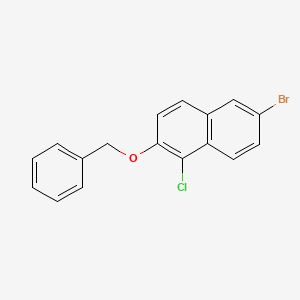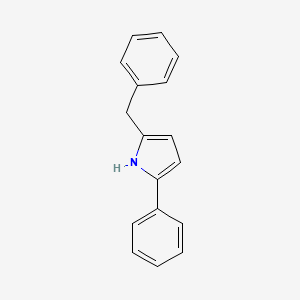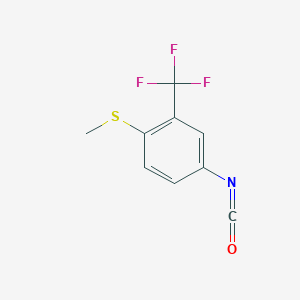
1-(4-Phenylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1-(4-Phenylpiperazin-1-yl)propan-2-ol can be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
Antidepressant Research
1-(4-Phenylpiperazin-1-yl)propan-2-ol: derivatives have been synthesized and evaluated for their potential antidepressant-like effects . These compounds have shown promise in behavioral tests like the tail-suspension test and modified forced swimming test in mice, without altering locomotor activities. This suggests a specific antidepressant-like effect, which could lead to the development of new therapeutic agents for depression.
Antimicrobial Activity
Compounds with the 1-(4-Phenylpiperazin-1-yl)propan-2-ol structure have been studied for their antimicrobial properties . They have shown significant antibacterial and antifungal activities, comparable to standard treatments. The inclusion of the piperazine moiety has been found to occasionally improve bioactivity, making these compounds interesting candidates for drug development.
Antifungal Agents
A series of compounds related to 1-(4-Phenylpiperazin-1-yl)propan-2-ol have been synthesized as potential antifungal agents . These compounds were created via intramolecular cyclization and have shown potential in combating fungal infections, which is crucial given the rising resistance to existing antifungal drugs.
Molecular Modeling and Drug Design
The structural flexibility of 1-(4-Phenylpiperazin-1-yl)propan-2-ol allows for its use in molecular modeling and drug design . Its ability to bind with various proteins can be explored through docking studies, aiding in the design of new drugs with targeted actions.
Material Synthesis
This compound’s unique structure also lends itself to applications in material synthesis. Its versatility can be utilized in developing new materials with specific properties for industrial or medical use.
Mechanistic Studies in Cell Biology
Research has indicated that piperazine derivatives can inhibit microtubule synthesis through a unique mechanism . This property can be harnessed to study cell cycle progression and angiogenesis, which are critical processes in cancer research and other cellular studies.
Wirkmechanismus
Target of Action
The primary target of 1-(4-Phenylpiperazin-1-yl)propan-2-ol is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission . The compound has been shown to exhibit both competitive and non-competitive inhibition of AChE .
Biochemical Pathways
By inhibiting AChE, 1-(4-Phenylpiperazin-1-yl)propan-2-ol affects the cholinergic neurotransmission pathway . This pathway is critical for cognitive functions such as learning and memory. The increased availability of acetylcholine due to AChE inhibition can enhance these cognitive functions .
Result of Action
The inhibition of AChE by 1-(4-Phenylpiperazin-1-yl)propan-2-ol leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive functions . This makes the compound a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
1-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-12(16)11-14-7-9-15(10-8-14)13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRIKIBZFHKUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenyl-1-piperazinyl)-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)










![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)